molecular formula C9H11NO3 B13927787 1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13927787
M. Wt: 181.19 g/mol
InChI Key: UOCKZXIOTNFZSN-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies such as one-pot synthesis, flow chemistry, and metal-catalyzed reactions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinolones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving halogenating agents, alkylating agents, or acylating agents.

Major Products: The major products formed from these reactions include quinolones, dihydropyridines, and various substituted derivatives .

Scientific Research Applications

1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
  • 6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

Uniqueness: 1-Ethyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-ethyl-6-methyl-4-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-3-10-5-7(9(12)13)8(11)4-6(10)2/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

UOCKZXIOTNFZSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C=C1C)C(=O)O

Origin of Product

United States

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